Creatine Riboside (IUPAC name: 2-{2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-oxolan-2-yl]-1-methylcarbamimidamido}acetic acid) is a novel metabolite that has garnered significant interest in the field of cancer research. [] Initially identified through metabolomic profiling of urine samples, Creatine Riboside has emerged as a potential biomarker for various cancer types, including lung, liver, and intrahepatic cholangiocarcinoma. [, , ] Its presence at elevated levels in both urine and tumor tissues suggests a direct link to deregulated tumor metabolism. []
Research indicates that elevated Creatine Riboside levels in cancer patients are associated with dysregulation of the mitochondrial urea cycle and nucleotide imbalance. [] This metabolic phenotype, characterized by rapid cancer cell proliferation, is linked to reduced immune infiltration and aggressive tumor growth. [] Interestingly, cancer cells with high Creatine Riboside levels display an auxotrophy for arginine, highlighting a potential metabolic vulnerability that could be exploited therapeutically. []
The presence of Creatine Riboside in both urine and tumor tissues points to its direct association with altered tumor metabolism. [] Investigating the metabolic pathways involving Creatine Riboside could provide valuable insights into the mechanisms driving tumorigenesis and potential therapeutic targets.
The identification of arginine auxotrophy in cancer cells with high Creatine Riboside levels presents a promising avenue for therapeutic intervention. [] Targeting this metabolic vulnerability with arginine-degrading enzymes or other arginine deprivation strategies could potentially inhibit the growth of these aggressive tumor cells.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2